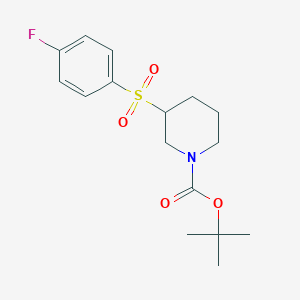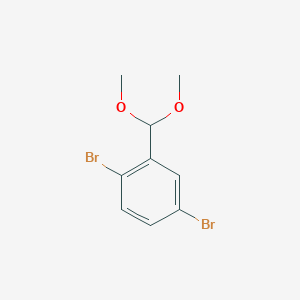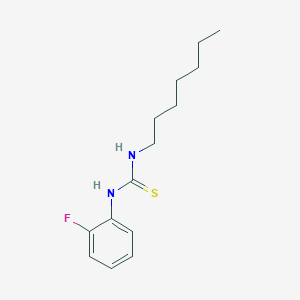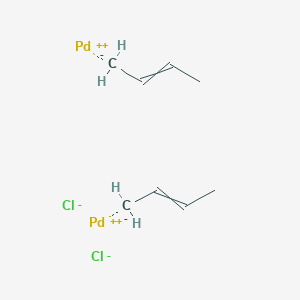![molecular formula C30H28Cl2N4O2 B15148203 1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)
1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] is a synthetic organic compound characterized by its unique structure, which includes two benzyl and two chlorophenyl groups attached to a central ethane-1,2-diyl bis-urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] typically involves the reaction of ethane-1,2-diamine with benzyl isocyanate and 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted urea compounds.
Aplicaciones Científicas De Investigación
1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Ethane-1,2-diylbis[1-benzyl-3-phenylurea]
- 1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-methylphenyl)urea]
- 1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-fluorophenyl)urea]
Uniqueness
1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] is unique due to the presence of the 4-chlorophenyl groups, which impart specific chemical and biological properties. These properties can be different from those of similar compounds with other substituents, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C30H28Cl2N4O2 |
|---|---|
Peso molecular |
547.5 g/mol |
Nombre IUPAC |
1-benzyl-1-[2-[benzyl-[(4-chlorophenyl)carbamoyl]amino]ethyl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C30H28Cl2N4O2/c31-25-11-15-27(16-12-25)33-29(37)35(21-23-7-3-1-4-8-23)19-20-36(22-24-9-5-2-6-10-24)30(38)34-28-17-13-26(32)14-18-28/h1-18H,19-22H2,(H,33,37)(H,34,38) |
Clave InChI |
OKGAKJURCGFUIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148123.png)
![N'-[(3-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B15148127.png)
![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148138.png)

![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime](/img/structure/B15148180.png)

![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)
![1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B15148193.png)

![Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)
![2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid](/img/structure/B15148222.png)
